

Physical and chemical properties of brominated camphor

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Compound of Interest

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An In-depth Technical Guide to the Physical and Chemical Properties of Brominated Camphor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of brominated camphor, with a primary focus on the well-studied (+)-3-bromocamphor isomer. This versatile chiral building block is instrumental in asymmetric synthesis and serves as a key intermediate in the development of pharmaceuticals and agrochemicals.^{[1][2]} This document summarizes key quantitative data, details relevant experimental protocols, and visualizes workflows and potential biological pathways to support advanced research and development.

Physical and Chemical Properties

(+)-3-Bromocamphor, also known as (+)-camphor bromide, is a white to off-white crystalline powder.^[1] Its distinct bicyclic structure provides stability and facilitates its use in various organic reactions, including nucleophilic substitutions and cycloadditions.^[1]

General and Physical Properties

The fundamental physical and identifying properties of (+)-3-bromocamphor are summarized below for quick reference.

| Property | Value | Source |
|-------------------------------------|---------------------------------------|---|
| Molecular Formula | C ₁₀ H ₁₅ BrO | [1] [2] |
| Molecular Weight | 231.13 g/mol | [1] [2] [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 75 - 77 °C | [1] [2] |
| Boiling Point | 274 °C | [1] |
| Optical Rotation [α]D ₂₀ | +130° to +145° (c=2 in Ethanol) | [1] [2] |
| CAS Number | 10293-06-8 | [1] [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of brominated camphor. Key data from various techniques are presented below.

| Spectroscopic Data | Value / Interpretation | Source |
|----------------------------|--|--------|
| ¹ H NMR (ppm) | A: 4.625, B: 2.306, C: 2.084, D: 1.885, E: 1.695, F: 1.431, G: 1.085, J: 0.974, K: 0.937 | [4] |
| ¹³ C NMR | Data available, confirms bicyclic ketone structure with bromine substitution. | [5][6] |
| Infrared (IR) Spectroscopy | Spectra available for vapor phase and as a film, showing characteristic C=O and C-Br stretches. | [5] |
| Mass Spectrometry (GC-MS) | Molecular Ion (M ⁺) and M+2 peaks in a ~1:1 ratio, characteristic of a monobrominated compound. Top m/z peaks at 83 and 123. | [5][7] |

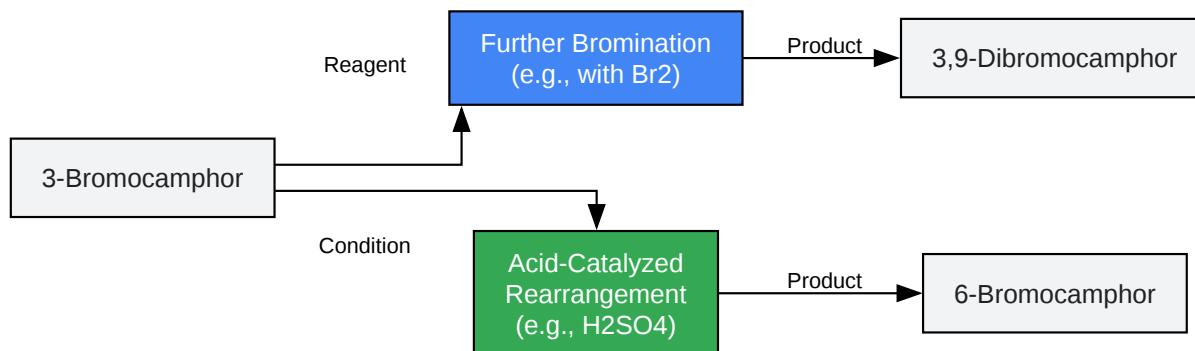
Chemical Reactivity and Synthesis

Brominated camphor serves as a versatile intermediate in organic synthesis. Its reactivity is centered around the ketone functional group and the carbon-bromine bond.

Chemical Reactions

- Further Bromination: Direct bromination of (+)-3,3-dibromocamphor can yield a mixture of tribrominated products, including (+)-3,3,8-tribromocamphor.[8][9] The conversion of (+)-3-bromocamphor into (+)-3,9-dibromocamphor is a known transformation.[8][9]
- Rearrangements: In the presence of strong acids like fuming sulfuric acid, (+)-endo-3-bromocamphor can undergo a remarkable acid-catalyzed rearrangement to form (-)-endo-6-bromocamphor.[10] This highlights the dynamic nature of the camphor framework under specific conditions.

A logical workflow for some key reactions starting from 3-bromocamphor is illustrated below.



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Diagram 1: Key reaction pathways of 3-bromocamphor.

Experimental Protocols

Detailed methodologies are crucial for reproducibility in scientific research. The following sections provide protocols for the synthesis and analysis of 3-bromocamphor based on established methods.

Synthesis of (+)-3-Bromocamphor

This protocol describes the direct bromination of d-camphor, a common method for preparing 3-bromocamphor.

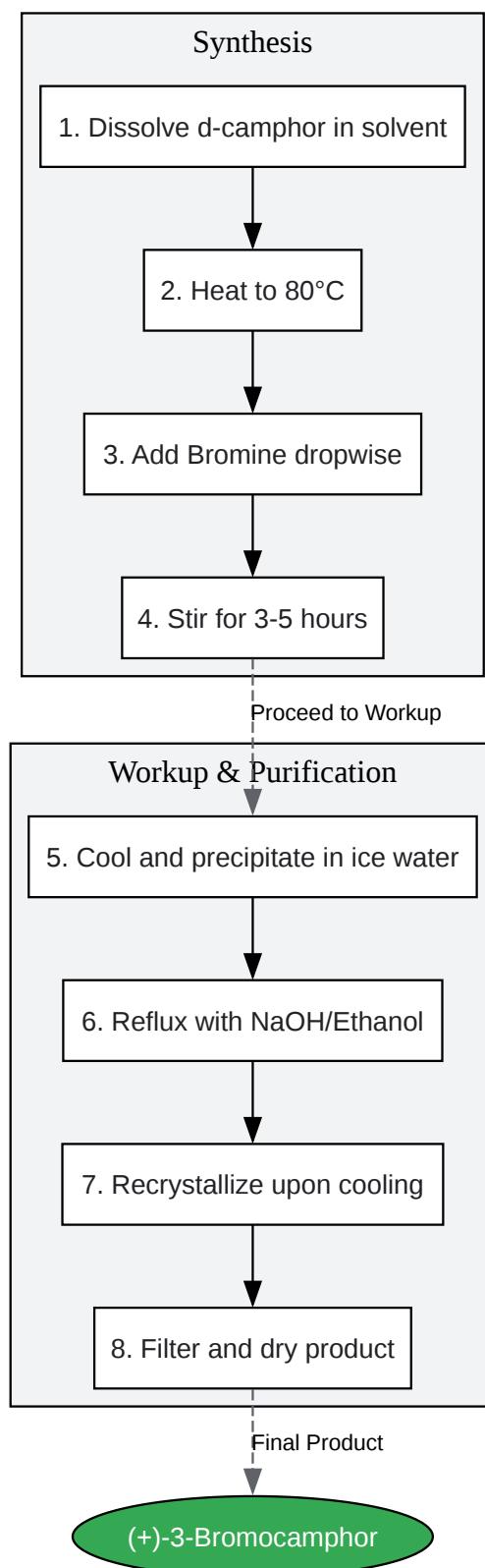
Materials:

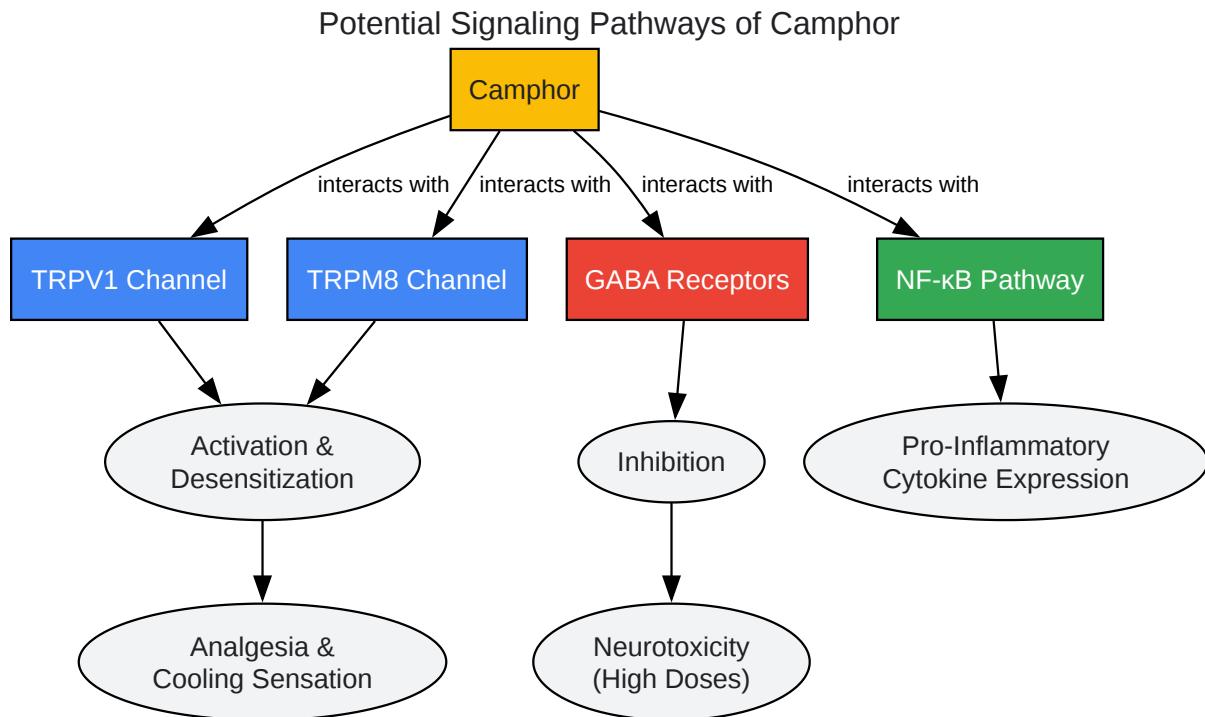
- d-camphor
- Bromine
- Solvent (e.g., carbon tetrachloride, acetic acid, or ethanol)[\[11\]](#)
- Sodium hydroxide
- 95% Ethanol
- Ice water

Procedure:

- Dissolve d-camphor (e.g., 15.2 g, 0.1 mol) in a suitable organic solvent (e.g., 3.0 mL of carbon tetrachloride).[11]
- Heat the solution to the reaction temperature (e.g., 80°C).[11]
- Add bromine (e.g., 8.0 g, 0.1 mol) dropwise to the stirred camphor solution over a period of 1 to 3 hours.[11]
- Maintain the reaction mixture at temperature with stirring for an additional 3-5 hours after the addition is complete to allow for the release of hydrogen bromide gas.[11]
- Cool the reaction mixture to room temperature and pour it into a large volume of ice water (e.g., 3 liters) to precipitate the crude product.
- Remove the reaction solvent via distillation under reduced pressure.[11]
- Add a solution of sodium hydroxide (e.g., 0.80 g, 0.02 mol) in aqueous ethanol (e.g., 10.0 mL of 95% ethanol) and reflux the mixture for approximately 2 hours.[11]
- Allow the mixture to cool gradually to room temperature to induce recrystallization.[11]
- Filter the crystallized product, wash with cold ethanol, and dry to obtain purified d-3-bromocamphor.[11]

The synthesis and purification workflow is visualized in the diagram below.





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